

The Therapeutic Potential of AST5902 Trimesylate: A Technical Guide

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Compound of Interest

Compound Name: AST5902 trimesylate

Cat. No.: B15611971

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Abstract

AST5902 trimesylate, the principal and active metabolite of the third-generation epidermal growth factor receptor (EGFR) tyrosine kinase inhibitor (TKI) alflutinib (also known as furmonertinib or AST2818), has emerged as a key molecule in the targeted therapy of non-small cell lung cancer (NSCLC). This technical guide provides an in-depth overview of the preclinical and clinical data supporting the therapeutic potential of AST5902. It details its mechanism of action as a potent and selective inhibitor of both EGFR-sensitizing and resistance mutations, particularly the T790M mutation. This guide also compiles available quantitative data on its efficacy, outlines relevant experimental protocols for its characterization, and visualizes the key signaling pathways and experimental workflows.

Introduction

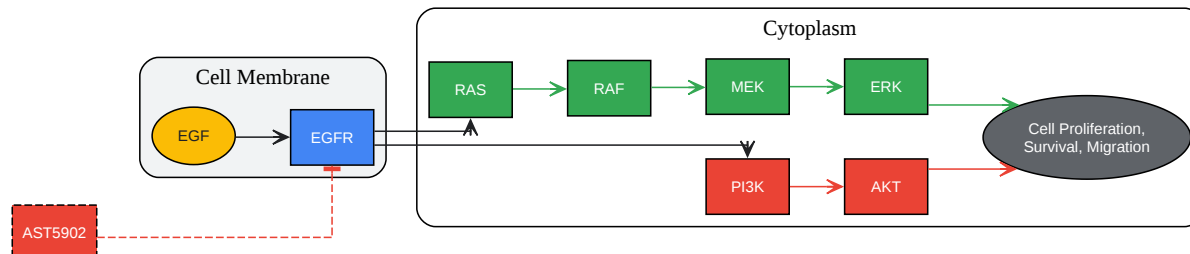
Third-generation EGFR-TKIs have revolutionized the treatment landscape for NSCLC patients harboring EGFR mutations. AST5902 is the primary active metabolite of alflutinib, a novel, irreversible, and highly selective third-generation EGFR inhibitor.[1] Alflutinib is metabolized in the liver, primarily by the cytochrome P450 enzyme CYP3A4, to form AST5902.[2][3] Both alflutinib and AST5902 contribute to the in vivo pharmacological activity, with exposures to both being comparable at a steady state.[4] This guide focuses on the specific properties and therapeutic promise of **AST5902 trimesylate**.

Mechanism of Action

AST5902 exerts its antineoplastic activity by irreversibly binding to the ATP-binding site of the EGFR kinase domain. This covalent modification blocks EGFR autophosphorylation and subsequent activation of downstream signaling pathways crucial for tumor cell proliferation and survival.^[5]

EGFR Signaling Pathway and Point of Inhibition

The binding of ligands such as epidermal growth factor (EGF) to EGFR triggers receptor dimerization and autophosphorylation of tyrosine residues in the cytoplasmic domain. This initiates a cascade of downstream signaling, primarily through the RAS-RAF-MEK-ERK (MAPK) and PI3K-AKT pathways, which promote cell proliferation, survival, and migration. AST5902, as an ATP-competitive inhibitor, blocks this initial phosphorylation step, thereby inhibiting the entire downstream signaling cascade.



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Caption: EGFR Signaling Pathway and Inhibition by AST5902.

Quantitative Data

In Vitro Potency

AST5902 has demonstrated potent inhibitory activity against various EGFR mutations in cell-based assays. The following table summarizes the 50% inhibitory concentration (IC₅₀) values for AST5902 against different EGFR-mutant and wild-type cell lines.

Cell Line	Mutation Type	AST5902 IC50 (nM)
A431	WT EGFR	273.1
PC-9	Ex19Del	6.1
H1975	L858R/T790M	3.3

Data sourced from ArriVent BioPharma presentation, 2022.

Clinical Efficacy of Alflutinib (Parent Compound)

Clinical trials of alflutinib have demonstrated significant efficacy in NSCLC patients with the EGFR T790M mutation who have progressed on prior EGFR-TKI therapy. As AST5902 is the active metabolite, these data reflect its therapeutic potential.

Phase I/II Dose-Escalation and Expansion Study (NCT02973763, NCT03127449)[4]

Parameter	Result
Objective Response Rate (ORR)	76.7% (89 of 116 patients)
ORR in patients with CNS metastases	70.6% (12 of 17 patients)

Phase IIb Multicenter Single-Arm Study (ALSC003, NCT03452592)[6]

Parameter	Result
Objective Response Rate (ORR)	73.6% (95% CI: 67.3–79.3)
Disease Control Rate (DCR) at 12 weeks	82.3% (95% CI: 76.6-87.1)
Median Progression-Free Survival (PFS)	7.6 months (95% CI 7.0–NA)

Experimental Protocols

Cell Viability Assay (MTT/MTS Assay)

This protocol outlines a general procedure for determining the effect of AST5902 on the viability of cancer cell lines.

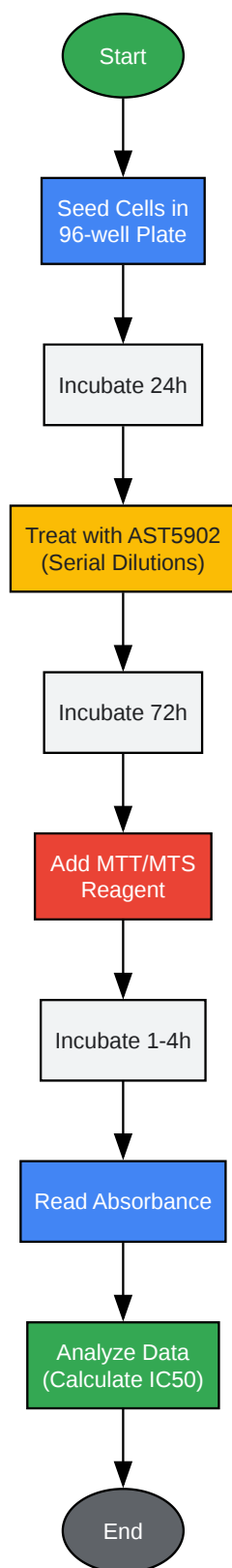
Materials:

- Cancer cell lines (e.g., A431, PC-9, H1975)
- Complete culture medium
- **AST5902 trimesylate**
- Dimethyl sulfoxide (DMSO)
- 96-well plates
- MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or MTS (3-(4,5-dimethylthiazol-2-yl)-5-(3-carboxymethoxyphenyl)-2-(4-sulfophenyl)-2H-tetrazolium) reagent
- Solubilization solution (for MTT)
- Plate reader

Procedure:

- Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 μ L of complete culture medium and incubate for 24 hours.
- Compound Treatment: Prepare serial dilutions of AST5902 in culture medium from a stock solution in DMSO. The final DMSO concentration should not exceed 0.1%. Replace the medium in the wells with 100 μ L of the diluted compound or vehicle control.
- Incubation: Incubate the plate for 72 hours at 37°C in a humidified 5% CO₂ incubator.
- MTT/MTS Addition:
 - For MTT: Add 10 μ L of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours. Then, add 100 μ L of solubilization solution and incubate overnight.

- For MTS: Add 20 μ L of MTS reagent to each well and incubate for 1-4 hours.
- Data Acquisition: Measure the absorbance at the appropriate wavelength (e.g., 570 nm for MTT, 490 nm for MTS) using a plate reader.
- Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC₅₀ value using a non-linear regression analysis.



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Caption: Experimental Workflow for Cell Viability Assay.

Western Blot Analysis

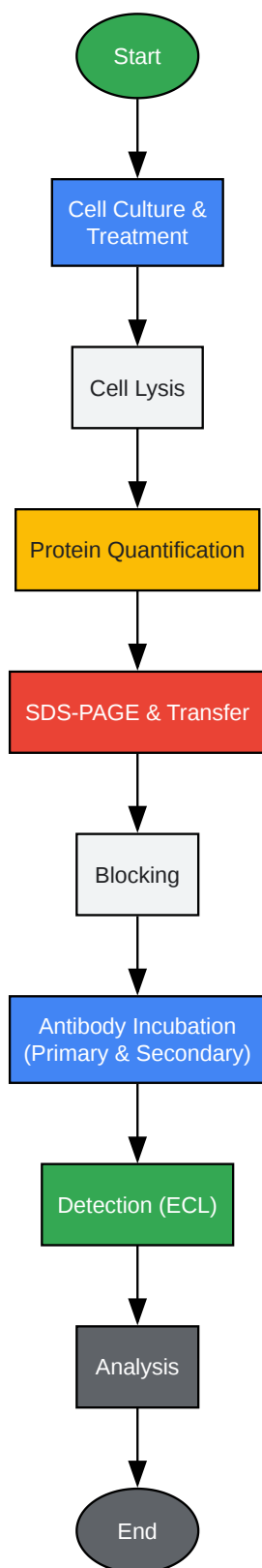
This protocol describes a general method to assess the effect of AST5902 on the phosphorylation of EGFR and its downstream signaling proteins.

Materials:

- Cancer cell lines
- Complete culture medium
- **AST5902 trimesylate**
- DMSO
- 6-well plates
- RIPA lysis buffer with protease and phosphatase inhibitors
- BCA protein assay kit
- Laemmli sample buffer
- SDS-PAGE gels
- PVDF membranes
- Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
- Primary antibodies (e.g., anti-p-EGFR, anti-total EGFR, anti-p-AKT, anti-total AKT, anti-p-ERK, anti-total ERK, anti-GAPDH)
- HRP-conjugated secondary antibodies
- ECL substrate
- Chemiluminescence imaging system

Procedure:

- **Cell Culture and Treatment:** Seed cells in 6-well plates and grow to 70-80% confluency. Treat with various concentrations of AST5902 for a specified time (e.g., 2, 6, 24 hours).
- **Cell Lysis:** Wash cells with ice-cold PBS and lyse with RIPA buffer.
- **Protein Quantification:** Determine the protein concentration of the lysates using a BCA assay.
- **Sample Preparation:** Normalize protein concentrations and add Laemmli buffer. Boil samples for 5 minutes.
- **SDS-PAGE and Transfer:** Separate proteins by SDS-PAGE and transfer to a PVDF membrane.
- **Blocking and Antibody Incubation:** Block the membrane and incubate with primary antibodies overnight at 4°C, followed by incubation with HRP-conjugated secondary antibodies for 1 hour at room temperature.
- **Detection:** Visualize protein bands using an ECL substrate and a chemiluminescence imager.
- **Analysis:** Quantify band intensities and normalize the levels of phosphorylated proteins to their respective total protein levels.



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Caption: Experimental Workflow for Western Blot Analysis.

Conclusion

AST5902 trimesylate, as the active metabolite of alflutinib, is a potent and selective third-generation EGFR inhibitor with significant therapeutic potential for the treatment of NSCLC, particularly in patients with EGFR T790M resistance mutations. The preclinical data demonstrate its strong inhibitory activity against key EGFR mutations, and the clinical efficacy of its parent compound, alflutinib, provides robust evidence of its clinical utility. Further investigation into its comprehensive kinase selectivity profile and the long-term outcomes of alflutinib treatment will continue to delineate the full therapeutic scope of AST5902. The experimental protocols and data presented in this guide offer a foundational resource for researchers and drug development professionals working to advance the understanding and application of this promising therapeutic agent.

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